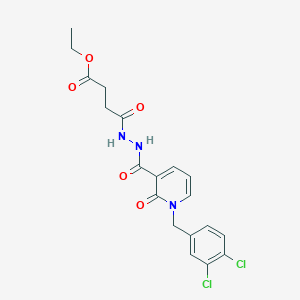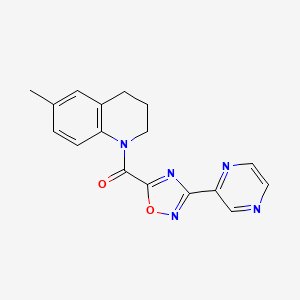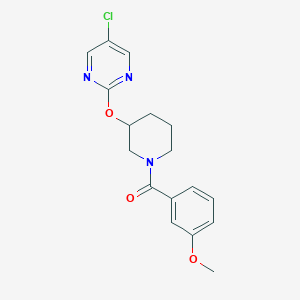![molecular formula C24H24BrN5O2S2 B2402861 N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-2-[3-[3-(dimethylamino)propyl]-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B2402861.png)
N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-2-[3-[3-(dimethylamino)propyl]-4-oxoquinazolin-2-yl]sulfanylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound contains several functional groups including a thiazole ring, a quinazolinone ring, and a sulfanylacetamide group. Thiazole is a heterocyclic compound that consists of a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom . Quinazolinone is a heterocyclic compound that consists of two fused six-membered rings, one of which is aromatic and contains two nitrogen atoms . Sulfanylacetamide is a functional group that contains a sulfur atom attached to an acetamide group .
Molecular Structure Analysis
The molecular structure of the compound can be predicted based on the functional groups present. The thiazole and quinazolinone rings are likely to be planar due to the presence of conjugated pi bonds. The bromophenyl group is likely to be in a plane perpendicular to the thiazole ring .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The bromine atom on the phenyl ring could be replaced in a nucleophilic aromatic substitution reaction. The amine group could be acylated or alkylated. The thiazole ring could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its molecular structure. For example, it is likely to have a relatively high molecular weight due to the presence of several heavy atoms (bromine, sulfur, nitrogen). It might be soluble in organic solvents due to the presence of aromatic rings .Future Directions
Properties
IUPAC Name |
N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-2-[3-[3-(dimethylamino)propyl]-4-oxoquinazolin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24BrN5O2S2/c1-29(2)11-6-12-30-22(32)18-9-3-4-10-19(18)27-24(30)34-15-21(31)28-23-26-20(14-33-23)16-7-5-8-17(25)13-16/h3-5,7-10,13-14H,6,11-12,15H2,1-2H3,(H,26,28,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBKLARTXYAMGCS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C(=O)C2=CC=CC=C2N=C1SCC(=O)NC3=NC(=CS3)C4=CC(=CC=C4)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24BrN5O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2,6-diphenyl-4-[3-(trifluoromethyl)phenyl]-4H-1,3,5-thiadiazine](/img/structure/B2402787.png)

![(E)-3-[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-1-pyridin-2-ylprop-2-en-1-one](/img/structure/B2402790.png)
![N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B2402792.png)
![4-Cyclobutyl-6-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine](/img/structure/B2402793.png)
![N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-3-furamide](/img/structure/B2402794.png)
![[2-Methyl-5-nitro-6-(phenylamino)pyrimidin-4-yl]phenylamine](/img/structure/B2402795.png)


